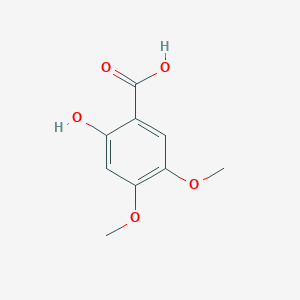

2-Hydroxy-4,5-dimethoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBXSZYVSFYJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468661 | |

| Record name | 2-HYDROXY-4,5-DIMETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5722-93-0 | |

| Record name | 2-HYDROXY-4,5-DIMETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4,5-dimethoxybenzoic acid, also known as 4,5-dimethoxysalicylic acid, is a substituted benzoic acid derivative. Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and two methoxy groups on the benzene ring, imparts specific physicochemical properties that are critical for its application in various scientific domains. Notably, it serves as a key reactant in the synthesis of Salicylanilide derivatives, which have been investigated as inhibitors of the protein tyrosine kinase Epidermal Growth factor receptor (EGFR), a significant target in cancer therapy. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and relevant biological context.

Physicochemical Properties

The properties of this compound are summarized below. These values are crucial for predicting its behavior in biological systems, designing synthetic routes, and developing formulations.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₅ | --INVALID-LINK-- |

| Molecular Weight | 198.17 g/mol | --INVALID-LINK-- |

| Melting Point | 213-214 °C (with decomposition) | ChemBK |

| Boiling Point (Predicted) | 361.5 ± 42.0 °C | LookChem |

| pKa (Predicted) | 3.13 ± 0.10 | LookChem |

| Solubility | Sparingly soluble in water. | Guidechem |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ | LookChem |

| LogP (Predicted) | 1.6 | PubChem CID: 11564650 |

| Hydrogen Bond Donor Count | 2 | LookChem |

| Hydrogen Bond Acceptor Count | 5 | LookChem |

Spectral Data

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 198.[1] Key fragmentation patterns for aromatic carboxylic acids typically involve the loss of functional groups.[2][3][4] Expected fragments for this molecule could include:

-

[M-OH]⁺ (m/z 181): Loss of the hydroxyl radical from the carboxylic acid.

-

[M-COOH]⁺ (m/z 153): Loss of the carboxyl group.

-

[M-CH₃]⁺ (m/z 183): Loss of a methyl radical from one of the methoxy groups.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to its functional groups.[5]

-

O-H Stretch (Carboxylic Acid): A very broad band in the range of 3300-2500 cm⁻¹.[6]

-

O-H Stretch (Phenol): A broad band around 3500-3200 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks between 3100-3000 cm⁻¹.[5]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1710-1680 cm⁻¹.[6]

-

C=C Stretch (Aromatic): Medium intensity peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Ether and Acid): Strong bands in the 1300-1000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a broad singlet for the carboxylic acid proton (>10 ppm), a singlet for the phenolic proton, two singlets for the non-equivalent aromatic protons, and two singlets for the two methoxy group protons (typically 3.5-4.0 ppm).

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 165-180 ppm).[7] Aromatic carbons would appear between 100-160 ppm, with those attached to oxygen atoms being further downfield. The two methoxy carbons would be expected around 55-60 ppm.[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis Protocol: Demethylation of 2,4,5-Trimethoxybenzoic Acid

A common method for synthesizing this compound involves the selective demethylation of 2,4,5-trimethoxybenzoic acid.[8]

Materials:

-

2,4,5-Trimethoxybenzoic acid

-

Piperazine

-

N,N-Dimethylacetamide (DMA)

-

Hydrochloric Acid (for pH adjustment)

-

Nitrogen or Argon gas supply

-

Reaction flask, condenser, heating mantle, stirrer

-

Filtration apparatus

Procedure:

-

Suspend 2.0g of 2,4,5-trimethoxybenzoic acid and 5.45g of piperazine in 10 mL of N,N-Dimethylacetamide in a reaction flask under a nitrogen atmosphere.[8]

-

Heat the mixture to 150 °C and stir for 2 hours.[8]

-

Monitor the reaction to completion (e.g., by TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure (e.g., using a rotary evaporator at 70 °C).[8]

-

Adjust the pH of the residue to acidic (e.g., pH 2-3) with hydrochloric acid to precipitate the product.

-

Stir the mixture at room temperature overnight to ensure complete precipitation.[8]

-

Collect the solid product by suction filtration.

-

Wash the product with cold water and dry under reduced pressure to yield this compound.[8]

Melting Point Determination: Capillary Method

Materials:

-

Dry, powdered this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)[9]

-

Thermometer

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Load a small amount of the sample into a capillary tube by tapping the open end into the powder, achieving a packed height of 2-3 mm.[10]

-

Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.[9][10]

-

Place the capillary tube into the heating block of the melting point apparatus.[11]

-

For an unknown sample, perform a rapid preliminary heating (4-5 °C/minute) to determine an approximate melting range.[12]

-

For a precise measurement, start heating a new sample, and once the temperature is about 15-20 °C below the approximate melting point, reduce the heating rate to 1-2 °C per minute.[10][12]

-

Record the temperature at which the first drop of liquid appears (onset of melting).[12]

-

Record the temperature at which the entire solid has turned into a clear liquid (completion of melting).[12]

-

The recorded range is the melting point of the substance. Repeat the measurement at least twice for accuracy.[12]

pKa Determination: Potentiometric Titration

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water

-

Calibrated pH meter with an electrode

-

Burette, beaker, magnetic stirrer

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in water to a specific concentration (e.g., 1 mM).[13][14] If solubility is low, a co-solvent like methanol can be used, but this will yield an apparent pKa (pKa').

-

Ionic Strength: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[13]

-

Initial pH Adjustment: Place the solution in a beaker with a magnetic stirrer. Adjust the initial pH to the acidic side (e.g., pH 1.8-2.0) using 0.1 M HCl to ensure the compound is fully protonated.[13][14]

-

Titration: Begin titrating by adding small, precise increments of the standardized 0.1 M NaOH solution from a burette.

-

Data Recording: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of NaOH added and the corresponding pH.[13]

-

Endpoint: Continue the titration until the pH is well into the basic range (e.g., pH 12).[14]

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). This can be determined from the inflection point of the first derivative plot.[13]

Solubility Determination: Shake-Flask Method

Materials:

-

This compound (solid)

-

Solvent (e.g., phosphate-buffered saline pH 7.4, water)

-

Vials or flasks with tight-sealing caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration system (e.g., syringe filters)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.[15] This ensures that a saturated solution is formed.

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[16]

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached.[15][16][17]

-

After equilibration, stop the agitation and let the vials stand to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant. Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm) or centrifuge the sample at high speed to separate the undissolved solid.[18] This step is critical to avoid aspirating solid particles.

-

Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV, against a standard curve.

-

The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Biological Context: Relevance to EGFR Signaling

This compound is a precursor for synthesizing compounds that inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a transmembrane protein that, upon binding to ligands like EGF, activates multiple downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Inhibitors developed from this benzoic acid derivative would interfere with this signaling, potentially halting uncontrolled cell growth.

References

- 1. This compound | C9H10O5 | CID 11564650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. CN103387494A - Method for preparing this compound - Google Patents [patents.google.com]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. westlab.com [westlab.com]

- 12. jk-sci.com [jk-sci.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. scielo.br [scielo.br]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. enamine.net [enamine.net]

A Comprehensive Technical Guide to 2-Hydroxy-4,5-dimethoxybenzoic acid (CAS: 5722-93-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4,5-dimethoxybenzoic acid, also known as 4,5-Dimethoxysalicylic acid, is an aromatic compound with significant potential in various scientific fields.[1][2] Its molecular structure, featuring hydroxyl, methoxy, and carboxyl functional groups, makes it a versatile intermediate in organic synthesis and a candidate for pharmaceutical and materials science applications.[1] This technical guide provides a detailed overview of the properties, synthesis, and potential biological activities of this compound, with a focus on experimental protocols and data presentation for the scientific community.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] It is characterized by its good chemical stability and reactivity, stemming from its multiple functional groups.[1] The compound is soluble in organic solvents and has limited solubility in water.[2]

| Property | Value | Reference |

| CAS Number | 5722-93-0 | [2] |

| Molecular Formula | C₉H₁₀O₅ | [1] |

| Molecular Weight | 198.17 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 213-214 °C (decomposition) | [3][4] |

| Boiling Point | 361.5 ± 42.0 °C (Predicted) | [3][4] |

| Density | 1.335 ± 0.06 g/cm³ (Predicted) | [1][3] |

| pKa | 3.13 ± 0.10 (Predicted) | [4] |

| LogP | 1.6 | [5] |

Biological Activity and Potential Applications

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, such as Acotiamide, a gastric motility medicine.[6][7] Its structure, particularly the phenolic hydroxyl and methoxy groups, suggests potential for a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][8]

While specific quantitative data for this compound is limited in publicly available literature, data from structurally similar compounds provide valuable insights into its potential efficacy.

Antioxidant Activity (Data for Structurally Similar Compounds)

The antioxidant potential of phenolic compounds is often evaluated using assays such as DPPH, ABTS, and FRAP. The following table presents data for a related compound, 2,3-dihydroxybenzoic acid, to provide a comparative reference. A lower IC₅₀ value indicates higher antioxidant activity.

| Assay | Test Compound | IC₅₀ (µM) |

| DPPH Radical Scavenging | 2,3-dihydroxybenzoic acid | 60.83 |

| ABTS Radical Scavenging | 2,3-dihydroxybenzoic acid | Not Reported |

| FRAP | 2,3-dihydroxybenzoic acid | 173.79 (µM Fe²⁺/µM) |

Antimicrobial Activity (Data for a Structurally Similar Compound)

The antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following data for N-hydroxy-3,5-dimethoxybenzamide, a structurally related compound, is provided for reference.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Bacillus subtilis | ATCC 6633 | 32 |

| Escherichia coli | ATCC 25922 | 32 |

| Pseudomonas aeruginosa | ATCC 25922 | 64 |

| Candida albicans | ATCC 90028 | 64 |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the demethylation of 2,4,5-trimethoxybenzoic acid.[1][7]

Materials:

-

2,4,5-trimethoxybenzoic acid

-

Piperazine

-

N,N-Dimethylacetamide (DMAc)

-

Nitrogen gas (N₂)

-

Hydrochloric acid (for pH adjustment)

-

Water

Procedure:

-

Suspend 2.0 g of 2,4,5-trimethoxybenzoic acid and 5.45 g of piperazine in 10 mL of N,N-Dimethylacetamide in a reaction flask.[1]

-

Heat the mixture to 150 °C and stir for 2 hours under a nitrogen atmosphere.[1]

-

After the reaction is complete, cool the mixture.

-

Remove the solvent by rotary evaporation at 70 °C, first with a water pump and then with an oil pump to ensure complete removal.[1]

-

Adjust the pH of the residue to precipitate the product.

-

Stir the mixture at room temperature overnight.[1]

-

Collect the solid product by suction filtration.

-

Dry the product under reduced pressure to obtain this compound.[1] This method has a reported yield of up to 95.3%.[1]

General Protocol for DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

Test compound solution in methanol at various concentrations

-

Methanol (as blank)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.[9]

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.[9]

-

Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Measure the absorbance at 517 nm using a microplate reader.[9]

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_blank - Abs_sample) / Abs_blank ] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.[9]

General Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a general procedure for determining the antimicrobial activity of a compound.

Materials:

-

Test compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Standardized microbial inoculum (~1.5 x 10⁸ CFU/mL)

-

Positive control antibiotic

-

Negative controls (media only, media + DMSO)

Procedure:

-

Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.

-

Inoculate each well with the microbial suspension.

-

Include positive and negative controls on the plate.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that shows no visible growth.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on structurally similar compounds suggest potential mechanisms of action. For instance, the related compound 2-hydroxy-4-methoxy benzoic acid has been shown to affect the p-ERK pathway in melanoma cells and modulate inflammatory cytokines.[3][10] This suggests that this compound may also exert its biological effects through similar pathways.

Caption: A generalized workflow for screening the biological activities of this compound.

Caption: A proposed anti-inflammatory signaling pathway for this compound.

Conclusion

This compound is a chemical compound with significant promise, particularly as an intermediate in the synthesis of pharmaceuticals and as a potential bioactive agent. While further research is needed to fully characterize its biological activities and mechanisms of action, the available data on its physicochemical properties and the activities of structurally related compounds provide a strong foundation for future investigations. The experimental protocols and data presented in this guide are intended to support researchers in unlocking the full potential of this versatile molecule.

References

- 1. CN103387494A - Method for preparing this compound - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. EP2650277A1 - Method for producing 2-bromo-4,5-dialkoxy benzoic acid - Google Patents [patents.google.com]

- 7. CCCXXXI.—A synthesis of 2-hydroxy-4 : 5-dimethoxy-benzoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. phcog.com [phcog.com]

Spectroscopic Profile of 2-Hydroxy-4,5-dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

2-Hydroxy-4,5-dimethoxybenzoic acid, also known as 4,5-dimethoxysalicylic acid, possesses a molecular formula of C₉H₁₀O₅ and a molecular weight of 198.17 g/mol .[1] Its structure consists of a benzoic acid core with a hydroxyl group at position 2 and two methoxy groups at positions 4 and 5.

Spectral Data Summary

Comprehensive, experimentally-verified ¹H NMR, ¹³C NMR, and full IR spectral data for this compound are not consistently available across public spectral databases. The following tables are structured to accommodate this data once it becomes available and include the limited mass spectrometry information that has been reported.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Experimental NMR data for this compound is not currently available in the searched public databases. The table below is a template for recording such data.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 2: Infrared (IR) Spectroscopy Data

Note: A vapor phase IR spectrum is mentioned in the PubChem database, but the full spectrum data is not provided.[2] The table below is a template for recording characteristic IR peaks.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available |

Table 3: Mass Spectrometry (MS) Data

A patent describing the synthesis of this compound reports the following mass spectrometry data.[3]

| m/z | Ion |

| 199 | [M+H]⁺ |

| 221 | [M+Na]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS spectra for aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (Example using a 400 MHz spectrometer):

-

¹H NMR:

-

Observe frequency: 400 MHz

-

Pulse sequence: Standard single pulse

-

Number of scans: 16-64 (dependent on sample concentration)

-

Relaxation delay: 1-5 seconds

-

-

¹³C NMR:

-

Observe frequency: 100 MHz

-

Pulse sequence: Proton-decoupled single pulse

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2-5 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

-

Sample Analysis:

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Instrument Parameters (Example using a Quadrupole Mass Spectrometer):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to observe the [M-H]⁻ ion, or positive ion mode for [M+H]⁺ and [M+Na]⁺.

-

Infusion: Introduce the sample solution into the ion source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum.

-

Identify the molecular ion peak and any adducts (e.g., sodium adduct).

-

If fragmentation is induced (MS/MS), analyze the daughter ions to elucidate the fragmentation pathway.

-

Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and the chemical structure of the target compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound highlighting key functional groups.

References

solubility of 2-Hydroxy-4,5-dimethoxybenzoic acid in organic solvents

An In-depth Technical Guide on the Solubility of 2-Hydroxy-4,5-dimethoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of this compound. Understanding the solubility of this compound is crucial for a range of applications, including reaction chemistry, formulation development, and analytical method design. This document compiles available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and presents visual workflows to aid in experimental design.

Compound Profile: this compound, also known as 4,5-dimethoxysalicylic acid, is a phenolic derivative of benzoic acid.[][2] Its structure, featuring hydroxyl and methoxy groups, gives it unique properties that make it a valuable intermediate in organic synthesis and pharmaceutical research.[] Notably, it is an important intermediate in the synthesis of Acotiamide, a medication used for functional dyspepsia.[3]

Solubility Data

| Solvent Class | Solvent | Quantitative Solubility | Temperature (°C) | Notes |

| Protic | Water | 4 g/L (sparingly soluble)[4] | 25 | The presence of polar hydroxyl and carboxylic acid groups allows for some water solubility through hydrogen bonding. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | DMSO is a powerful solvent for many organic molecules and is expected to be a good solvent for this compound. |

| Aprotic Polar | N,N-dimethylacetamide | Used as a reaction solvent[3] | 140-150 | The compound is suspended and reacts in this solvent at high temperatures, indicating its utility as a reaction medium.[3] |

| Halogenated | Chloroform | Slightly Soluble[5] | Not Specified | Qualitative data indicates slight solubility, potentially with heating.[5] |

Note: The term "Soluble" is qualitative and indicates that the compound dissolves to a practically useful extent. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol: Isothermal Shake-Flask Method

The following methodology details a reliable and widely used approach for determining the equilibrium solubility of a solid compound like this compound in a specific solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (±0.0001 g accuracy)

-

Glass vials with solvent-resistant screw caps

-

Constant temperature shaker or water bath

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. An excess of solid should be clearly visible to ensure saturation is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is established. Periodically confirm that undissolved solid remains.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove all undissolved solid particles.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method. Record the dilution factor accurately.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

The analysis will yield the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visual Diagrams

The following diagrams illustrate key experimental and logical workflows relevant to this compound.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

References

The Multifaceted Biological Activities of 2-Hydroxy-4,5-dimethoxybenzoic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4,5-dimethoxybenzoic acid and its derivatives represent a class of phenolic compounds that have garnered significant interest in the scientific community. These molecules, characterized by a benzoic acid scaffold adorned with hydroxyl and methoxy groups, are recognized for their diverse pharmacological potential. Their structural features make them versatile candidates for drug discovery and development, with demonstrated activities spanning anticancer, antioxidant, and anti-inflammatory effects. The presence and position of the hydroxyl and methoxy functional groups on the aromatic ring are crucial in determining the biological efficacy of these compounds. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support ongoing and future research endeavors.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of this compound and its structurally related derivatives. The data, primarily presented as IC50 values, have been compiled from various studies to facilitate a comparative analysis of their potency. A lower IC50 value is indicative of a higher biological activity.

Table 1: Anticancer Activity of Benzoic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SH-SY5Y (Neuroblastoma) | 5.20 | |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | A-549 (Lung Carcinoma) | 9.99 | |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | FaDu (Pharyngeal Carcinoma) | 13.98 | |

| Cinnamic acid derivative 1 | HCT116 (Colon Carcinoma) | 22.4 | [1] |

| Cinnamic acid derivative 2 | HCT116 (Colon Carcinoma) | 0.34 | [1] |

| Chalcone Methoxy Derivative 3a | Luc-4t1 (Mouse Breast Cancer) | 15.3 | |

| Chalcone Methoxy Derivative 5a | Luc-4t1 (Mouse Breast Cancer) | 25.1 | |

| Chalcone Methoxy Derivative 3a | MDA-MB-231 (Human Breast Cancer) | 20.7 | |

| Chalcone Methoxy Derivative 5a | MDA-MB-231 (Human Breast Cancer) | 35.4 |

Table 2: Antioxidant Activity of Hydroxybenzoic Acid Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 2,3-Dihydroxybenzoic acid | DPPH | 5.86 ± 0.64 | [2] |

| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | DPPH | 2.42 ± 0.08 | [3] |

| 2,5-Dihydroxybenzoic acid | DPPH | > 1000 | [3] |

| 3,4-Dihydroxybenzoic acid | DPPH | > 1000 | [3] |

| Indole-based caffeic acid amide 3j | DPPH | 50.98 ± 1.05 | [1] |

| Indole-based caffeic acid amide 3m | DPPH | 67.64 ± 1.02 | [1] |

| 3,4,5-Trihydroxybenzoic acid (Gallic Acid) | ABTS | 2.93 | [4] |

| Indole-based caffeic acid amide 3f | ABTS | 14.48 ± 0.68 | [1] |

| Indole-based caffeic acid amide 3m | ABTS | 14.92 ± 0.30 | [1] |

Table 3: Anti-inflammatory Activity of Benzoic Acid Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Diarylpentanoid derivative 88 | Nitric Oxide Inhibition (RAW 264.7) | 4.9 ± 0.3 | [5] |

| Diarylpentanoid derivative 97 | Nitric Oxide Inhibition (RAW 264.7) | 9.6 ± 0.5 | [5] |

| 2,6-bisbenzylidenecyclohexanone derivative 8 | Nitric Oxide Inhibition (RAW 264.7) | 6.68 | [5] |

| Ketoprofen derivative 17 | Lipoxygenase (LOX) Inhibition | 41 | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for evaluating the biological activities of this compound and its derivatives are provided below.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into purple formazan crystals.

-

Materials:

-

Cancer cell line (e.g., HCT-116, MDA-MB-231)

-

Test compound (this compound derivative)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined from the dose-response curve.

-

Protocol 2: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor. The antioxidant reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.

-

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

Test compound

-

Methanol

-

Ascorbic acid (positive control)

-

96-well plates

-

-

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.[1]

-

Reaction Mixture: In a 96-well plate, add 100 µL of the sample solutions to 100 µL of the DPPH solution. A control well should contain methanol instead of the sample.[1]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[1]

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [((Abs_control - Abs_sample) / Abs_control) x 100]. The IC50 value is determined from the dose-response curve.[7]

-

Protocol 3: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay determines the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The amount of nitrite, a stable metabolite of NO, is measured using the Griess reagent.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Test compound

-

Lipopolysaccharide (LPS)

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

-

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.[8]

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[8]

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.[8]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[8]

-

Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and general experimental workflows.

Signaling Pathways

// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#FBBC05"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#FBBC05"]; IkB [label="IκB", shape=ellipse, fillcolor="#FFFFFF"]; NFkB [label="NF-κB", shape=ellipse, fillcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Proliferation, Survival)", shape=note, fillcolor="#FFFFFF"]; Compound [label="2-Hydroxy-4,5-dimethoxybenzoic\nacid derivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2, color="#202124"];

// Edges GF -> RTK; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP2 -> PI3K [style=invis]; PIP3 -> Akt [label="Recruits & Activates"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates &\nPromotes Degradation"]; IkB -> NFkB [label="Inhibits", dir=T, arrowhead=tee, style=dashed, color="#EA4335"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Gene_Expression [label="Promotes"]; Compound -> Akt [label="Inhibits", dir=T, arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; } Caption: Hypothetical inhibition of the Akt/NF-κB signaling pathway by a derivative.

// Nodes Stress [label="Cellular Stress / Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05"]; Raf [label="Raf", fillcolor="#FBBC05"]; MEK [label="MEK", fillcolor="#FBBC05"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AP1 [label="AP-1", shape=ellipse, fillcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(Inflammation, Apoptosis)", shape=note, fillcolor="#FFFFFF"]; Compound [label="2-Hydroxy-4,5-dimethoxybenzoic\nacid derivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2, color="#202124"]; MKK4_7 [label="MKK4/7", fillcolor="#FBBC05"]; MKK3_6 [label="MKK3/6", fillcolor="#FBBC05"];

// Edges Stress -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; Stress -> MKK4_7 [style=dashed]; MKK4_7 -> JNK; Stress -> MKK3_6 [style=dashed]; MKK3_6 -> p38; ERK -> AP1; JNK -> AP1; p38 -> Nucleus; AP1 -> Nucleus; Nucleus -> Cellular_Response; Compound -> ERK [label="Modulates", dir=T, arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; Compound -> JNK [label="Modulates", dir=T, arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; Compound -> p38 [label="Modulates", dir=T, arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; } Caption: Potential modulation of the MAPK signaling pathway by a derivative.

Experimental Workflows

// Nodes start [label="Start: Compound Library", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_culture [label="Cancer Cell Line Culture", shape=cylinder, fillcolor="#FBBC05"]; treatment [label="Treat cells with\nserial dilutions of compounds"]; incubation [label="Incubate for 24-72h"]; mtt_assay [label="Perform MTT Assay"]; data_analysis [label="Measure Absorbance &\nCalculate % Viability"]; ic50 [label="Determine IC50 values", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; hit_id [label="Hit Identification", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Further Studies", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cell_culture; cell_culture -> treatment; treatment -> incubation; incubation -> mtt_assay; mtt_assay -> data_analysis; data_analysis -> ic50; ic50 -> hit_id; hit_id -> end; } Caption: General workflow for in vitro anticancer drug screening.

// Nodes start [label="Start: Compound Synthesis/Extraction", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="Prepare serial dilutions\nof test compounds"]; dpph_prep [label="Prepare DPPH radical solution", shape=cylinder, fillcolor="#FBBC05"]; reaction [label="Mix compounds with\nDPPH solution"]; incubation [label="Incubate in the dark"]; measurement [label="Measure Absorbance at 517nm"]; calculation [label="Calculate % Inhibition"]; ic50 [label="Determine IC50 values", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Identify Potent Antioxidants", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> sample_prep; dpph_prep -> reaction; sample_prep -> reaction; reaction -> incubation; incubation -> measurement; measurement -> calculation; calculation -> ic50; ic50 -> end; } Caption: Workflow for the DPPH radical scavenging antioxidant assay.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the natural occurrence of 2-Hydroxy-4,5-dimethoxybenzoic acid and its related compounds. While direct evidence for the widespread natural existence of this compound remains elusive in the surveyed literature, this document provides a comprehensive overview of structurally similar phenolic compounds found in the plant kingdom. By examining the biosynthesis, isolation, and biological activities of these related molecules, we can infer potential pathways and significance for the target compound. This guide summarizes quantitative data, details relevant experimental protocols, and visualizes key biochemical pathways to serve as a valuable resource for researchers in phytochemistry, pharmacology, and drug discovery.

Introduction

This compound, a substituted phenolic acid, is a molecule of interest due to its role as a key intermediate in the synthesis of pharmaceuticals, such as Acotiamide.[1][2] Its chemical structure, featuring a benzoic acid core with hydroxyl and methoxy functional groups, suggests potential antioxidant and other biological activities inherent to phenolic compounds.[] However, a thorough review of scientific literature indicates that while its synthesis is well-documented, its isolation from natural sources is not. This guide, therefore, broadens its scope to include closely related, naturally occurring hydroxybenzoic acids and methoxylated phenols to provide a foundational understanding for researchers.

Natural Occurrence of Related Compounds

While this compound itself is not prominently reported as a natural product, a variety of structurally related compounds are widespread in the plant kingdom. These compounds provide a framework for understanding the potential botanical sources and biosynthetic machinery that could produce the target molecule.

Hydroxybenzoic Acids and Their Derivatives in Plants

Numerous hydroxybenzoic acid derivatives have been isolated from a diverse range of plant species. These compounds are typically found in leaves, roots, fruits, and bark. Their presence and concentration can vary significantly based on the plant species, environmental conditions, and developmental stage.

| Compound | Natural Source(s) | Plant Part(s) | Reference(s) |

| 2-Hydroxy-4-methoxybenzaldehyde | Decalepis hamiltonii, Hemidesmus indicus, Mondia whitei, Periploca sepium, Sclerocarya caffra | Roots, Rhizomes, Bark | [4][5] |

| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | Found in a wide variety of plants, including Vanilla planifolia and as a metabolite of other phenolic compounds. | - | [4] |

| Protocatechuic acid (3,4-dihydroxybenzoic acid) | Widespread in fruits, vegetables, and herbs. | - | [6] |

| Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) | Found in various plants, including olives and dates. | - | [7] |

| Salicylic acid (2-hydroxybenzoic acid) | Ubiquitous in the plant kingdom. | - | [7] |

Biosynthesis of Substituted Benzoic Acids in Plants

The biosynthesis of benzoic acids in plants is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a vast array of secondary metabolites. The core pathway starts with the amino acid phenylalanine.

The general biosynthetic route to benzoic acids involves the shortening of the C3 side chain of cinnamic acid, which is derived from phenylalanine. This can occur through both β-oxidative and non-β-oxidative pathways. Subsequent modifications, such as hydroxylation and O-methylation, are catalyzed by specific enzymes to produce the diverse array of substituted benzoic acids found in nature.

The formation of a dimethoxylated compound like this compound would necessitate the action of O-methyltransferases (OMTs). These enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the benzoic acid ring. The specific regioselectivity of these enzymes determines the final methylation pattern. For instance, Caffeic acid O-methyltransferase (COMT) is a well-characterized enzyme involved in lignin biosynthesis that methylates hydroxyl groups on phenylpropanoid precursors.[8]

References

- 1. CN103387494A - Method for preparing this compound - Google Patents [patents.google.com]

- 2. Signaling pathways and molecular process of natural polyphenols in the amelioration of inflammatory bowel disease: A privileged scaffold in new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxy-4,5-dimethoxybenzoic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid that has emerged as a crucial building block in the field of organic synthesis. Its unique arrangement of hydroxyl, methoxy, and carboxylic acid functional groups on a benzene ring provides multiple reactive sites, making it a versatile precursor for the synthesis of a wide array of complex molecules, particularly those with significant biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and biological relevance of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its key physicochemical properties are summarized in the table below, providing essential data for its use in synthetic chemistry.

| Property | Value | References |

| CAS Number | 5722-93-0 | [2] |

| Molecular Formula | C₉H₁₀O₅ | [2] |

| Molecular Weight | 198.17 g/mol | [2] |

| Melting Point | 213-214 °C (decomposition) | |

| Boiling Point | 361.5 ± 42.0 °C (Predicted) | |

| pKa | 3.13 ± 0.10 (Predicted) | |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Sparingly soluble in water |

Experimental Protocols: Synthesis of Bioactive Molecules

The strategic placement of functional groups on this compound makes it an ideal starting material for the synthesis of various bioactive compounds. Below are detailed experimental protocols for the synthesis of key molecules derived from this versatile building block.

Synthesis of Acotiamide: A Gastroprokinetic Agent

Acotiamide is a prominent drug used for the treatment of functional dyspepsia, and its synthesis highlights the utility of this compound as a key intermediate. The following protocol is a representative synthesis of Acotiamide.

Step 1: Synthesis of 2-Hydroxy-4,5-dimethoxybenzoyl chloride

-

Materials: this compound (19.8 g, 0.1 mol), thionyl chloride (50 ml), tetrahydrofuran (THF) (1 ml), dimethylformamide (DMF) (0.05 ml).

-

Procedure:

-

In a three-necked flask equipped with a thermometer, drying tube, and a tail gas absorption device, add this compound.

-

Add thionyl chloride and THF to the flask.

-

Add DMF dropwise and heat the mixture to reflux for 2.5 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

-

The resulting product, 2-hydroxy-4,5-dimethoxybenzoyl chloride (approximately 20.1 g, yield ~92.8%), can be used in the next step without further purification.

-

Step 2: Synthesis of 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid methyl ester

-

Materials: 2-hydroxy-4,5-dimethoxybenzoyl chloride (21.7 g, ~0.1 mol), 2-aminothiazole-4-carboxylic acid methyl ester (15.8 g, ~0.1 mol), dichloromethane (100 ml), methanol (70 ml).

-

Procedure:

-

To a three-necked flask, add 2-hydroxy-4,5-dimethoxybenzoyl chloride, 2-aminothiazole-4-carboxylic acid methyl ester, and dichloromethane.

-

Heat the mixture to reflux and maintain for 4 hours.

-

After the reaction is complete, evaporate the solvent to dryness.

-

Add methanol to the residue, heat to reflux, and then filter the solid by suction.

-

The collected solid is 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid methyl ester (approximately 32.4 g, yield 95.9%).

-

Step 3: Synthesis of Acotiamide

-

Materials: 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylic acid methyl ester (50.9 g, 0.15 mol), N,N-diisopropylethylenediamine (21.6 g, 0.15 mol), N,N-dimethylformamide (DMF) (1000 ml).

-

Procedure:

-

In a four-necked flask under a nitrogen atmosphere, dissolve 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-4-thiazolecarboxylic acid methyl ester in DMF.

-

Add N,N-diisopropylethylenediamine to the solution.

-

Heat the reaction mixture to 100 °C and maintain for 5 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure to obtain Acotiamide.

-

Representative Synthesis of a Salicylanilide Derivative

Salicylanilides are known for their wide range of biological activities, including antimicrobial and anticancer effects.[3]

-

Materials: this compound (0.3 gram-mole), aniline (0.3 gram-mole), phosphorus trichloride (0.1 gram-mole), chlorobenzene (300 mls).

-

Procedure:

-

In a reaction vessel, mix this compound and aniline in chlorobenzene.

-

Cool the mixture to approximately 10 °C with stirring.

-

Slowly add a solution of phosphorus trichloride in chlorobenzene, maintaining the temperature between 10 and 25 °C.

-

After the addition is complete, heat the reaction mixture to reflux temperature (initially around 132 °C) and maintain for about eight hours.

-

Cool the mixture and filter the precipitated product.

-

Wash the product with chlorobenzene and then with water.

-

Dry the product to obtain the salicylanilide derivative.[4]

-

Conceptual Synthesis of a Phenanthrene-based Alkaloid Precursor

Phenanthrene-based alkaloids have shown significant cytotoxic activity against various cancer cell lines.[5][6] While a direct synthesis from this compound is complex, a plausible synthetic route could involve its conversion to a key intermediate. A conceptual first step is outlined below.

-

Hypothetical Step: Conversion to a Phenanthrene Precursor

-

The synthesis would likely begin with the protection of the hydroxyl and carboxylic acid groups of this compound.

-

This would be followed by a series of reactions, potentially involving a Heck or Suzuki coupling with a suitable boronic acid or alkene to build the phenanthrene skeleton.

-

Subsequent cyclization and functional group manipulations would lead to the desired phenanthrene core, which could then be further elaborated into various alkaloids.

-

Signaling Pathways and Biological Activities

Derivatives of this compound have been shown to interact with various biological signaling pathways, leading to their therapeutic effects.

Mechanism of Action of Acotiamide

Acotiamide enhances gastric motility through a dual mechanism involving the cholinergic system. It acts as an antagonist at presynaptic muscarinic M1 and M2 autoreceptors on cholinergic neurons in the gut, which normally inhibit acetylcholine (ACh) release.[7][8] By blocking these receptors, Acotiamide disinhibits ACh release. Additionally, it inhibits the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of ACh in the synaptic cleft.[9] The combination of enhanced ACh release and reduced degradation leads to an overall increase in acetylcholine levels, which then stimulates postsynaptic muscarinic receptors on smooth muscle cells, promoting gastric contraction and motility.[7][9]

Caption: Mechanism of action of Acotiamide.

Anti-inflammatory Activity of Salicylanilide Derivatives: Inhibition of the NF-κB Pathway

Certain salicylanilide derivatives have demonstrated anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway.[10] This pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Salicylanilide derivatives can interfere with this pathway, potentially by inhibiting the IKK complex or the degradation of IκBα, thereby preventing NF-κB activation.[11][12]

References

- 1. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H10O5 | CID 11564650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2763683A - Preparation of salicylanilide - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antitumor activities of phenanthrene-based alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M(1) and M(2) muscarinic acetylcholine receptor subtypes mediate Ca(2+) channel current inhibition in rat sympathetic stellate ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acotiamide Hydrochloride, a Therapeutic Agent for Functional Dyspepsia, Enhances Acetylcholine-induced Contraction via Inhibition of Acetylcholinesterase Activity in Circular Muscle Strips of Guinea Pig Stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 12. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of 2-Hydroxy-4,5-dimethoxybenzoic acid

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Hydroxy-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4,5-dimethoxysalicylic acid, is a phenolic acid and a known impurity of the gastroprokinetic agent Acotiamide.[1][2] As a substituted salicylic acid, it belongs to a class of compounds recognized for a wide array of biological activities. While direct experimental investigation into its specific molecular targets is limited, its structural characteristics suggest several plausible and compelling therapeutic avenues. This document synthesizes the available data on structurally related compounds to propose potential therapeutic targets, outlines detailed experimental protocols for their validation, and presents hypothetical signaling pathways and workflows to guide future research. The primary proposed targets include Epidermal Growth Factor Receptor (EGFR), Sirtuin 5 (SIRT5), and key mediators of inflammatory and oxidative stress pathways such as NF-κB, COX enzymes, and Nrf2.

Proposed Target: Receptor Tyrosine Kinase Inhibition (EGFR)

The epidermal growth factor receptor (EGFR) is a transmembrane protein that exhibits tyrosine kinase activity upon binding of its ligands.[2] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a validated and critical target for anticancer drug development.[3]

Evidence Based on Structural Analogy

While this compound has not been directly evaluated as an EGFR inhibitor, its core salicylic acid scaffold is a key component in the synthesis of salicylanilide derivatives that have demonstrated potent and selective EGFR inhibitory activity.[2][3] A study by Zhang et al. (2016) detailed the design and synthesis of p-O-alkyl salicylanilides that mimic the planar quinazoline structure of known EGFR antagonists like gefitinib.[3] These derivatives displayed significant EGFR inhibition, with IC50 values in the sub-micromolar range. This strongly suggests that this compound could serve as a valuable starting scaffold or lead compound for the development of novel EGFR inhibitors.

Proposed Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the hypothesized point of inhibition by a derivative of this compound. The inhibitor is proposed to act as an ATP-competitive agent in the intracellular kinase domain.

Quantitative Data from Structurally Related Compounds

The following table summarizes the EGFR inhibitory and antiproliferative activities of salicylanilide derivatives synthesized from salicylic acid scaffolds, as reported by Zhang et al.[3] This data provides a benchmark for the potential efficacy of novel compounds derived from this compound.

| Compound ID | EGFR Kinase IC50 (µM) | A431 Cell Line IC50 (µM) | HCT-116 Cell Line IC50 (µM) |

| 5b | 0.45 | 1.05 | 2.13 |

| 5d | 0.30 | 0.94 | 1.85 |

| Gefitinib | 0.021 | 0.15 | > 50 |

| Data sourced from Zhang et al. (2016)[3] |

Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol is adapted from methodologies used to screen for EGFR kinase inhibitors.[4]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR tyrosine kinase activity.

-

Materials:

-

Recombinant human EGFR kinase domain (e.g., from Sigma-Aldrich).

-

Kinase buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphoric acid, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT, pH 7.2).

-

ATP and a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1).

-

Test compound (this compound) dissolved in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. The final concentration in the assay may range from 10 nM to 100 µM.

-

Add 2.5 µL of the compound solution to the wells of a 384-well plate.

-

Add 2.5 µL of recombinant EGFR enzyme solution (e.g., 50 ng/mL in kinase buffer) to each well.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP (e.g., 20 µM final concentration) and the substrate peptide in kinase buffer.

-

Incubate the plate at room temperature for 1-2 hours.

-

Terminate the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting percent inhibition versus log[concentration] and fitting the data to a sigmoidal dose-response curve.

-

Proposed Target: Sirtuin 5 (SIRT5) Inhibition

Sirtuins are a class of NAD+-dependent protein deacylases that regulate critical cellular processes, including metabolism, DNA repair, and longevity.[1] Sirtuin 5 (SIRT5), located primarily in the mitochondria, is unique in its robust desuccinylase, demalonylase, and deglutarylase activities.[1] Its dysregulation has been implicated in several cancers, making it an attractive therapeutic target.[1]

Evidence Based on Structural Analogy

A recent study by Ma et al. (2022) identified a series of 2-hydroxybenzoic acid derivatives as novel, selective inhibitors of SIRT5.[1][5] Through a thermal shift screening assay followed by enzymatic assays, they discovered a hit compound with a 2-hydroxybenzoic acid core that exhibited moderate inhibitory activity against SIRT5 (IC50 = 26.4 µM) and high selectivity over other sirtuins (SIRT1, 2, and 3).[1] Molecular docking studies revealed that the carboxyl and adjacent hydroxyl groups of the 2-hydroxybenzoic acid scaffold are essential for binding to the SIRT5 active site, forming key interactions with residues Arg105 and Tyr102.[1] Given that this compound shares this essential pharmacophore, it is a plausible candidate for SIRT5 inhibition.

Proposed Mechanism of Action

The diagram below illustrates the proposed competitive inhibition of SIRT5. The inhibitor, sharing the 2-hydroxybenzoic acid scaffold, is hypothesized to occupy the substrate-binding pocket, preventing the deacylation of mitochondrial target proteins.

Quantitative Data from Structurally Related Compounds

The table below presents SIRT5 inhibitory data for a 2-hydroxybenzoic acid derivative identified by Ma et al.[1]

| Compound ID | Scaffold | SIRT5 IC50 (µM) | Selectivity |

| 11 | 2-Hydroxybenzoic acid | 26.4 ± 0.8 | Selective over SIRT1, SIRT2, SIRT3 |

| Suramin | (Positive Control) | 28.4 ± 2.5 | Non-selective |

| Data sourced from Ma et al. (2022)[1] |

Experimental Protocol: SIRT5 Inhibition Assay (Trypsin-Coupled)

This protocol is based on the fluorescence assay described by Ma et al.[1]

-

Objective: To measure the inhibitory effect of this compound on SIRT5 deacylase activity.

-

Materials:

-

Recombinant human SIRT5 protein.

-

Fluorogenic SIRT5 substrate peptide (e.g., Z-K(succinyl)-AMC).

-

NAD+.

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (Trypsin in buffer with a surfactant).

-

Test compound dissolved in DMSO.

-

Black, flat-bottom 96-well plates.

-

-

Procedure:

-

In a 96-well plate, add 25 µL of assay buffer containing the test compound at various concentrations.

-

Add 12.5 µL of a solution containing the SIRT5 enzyme (e.g., 2 µM final concentration) and NAD+ (e.g., 1 mM final concentration).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 12.5 µL of the fluorogenic substrate (e.g., 200 µM final concentration).

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer solution (containing trypsin). Trypsin cleaves the deacylated peptide, releasing the fluorescent AMC group.

-

Incubate at 37°C for 30 minutes.

-

Measure fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate percent inhibition and determine the IC50 value as described in Protocol 1.4.

-

Potential Targets in Inflammation and Oxidative Stress

Phenolic acids are well-recognized for their antioxidant and anti-inflammatory properties.[6] These activities are generally attributed to their ability to scavenge free radicals and modulate key signaling pathways involved in the inflammatory response.

Proposed Targets: NF-κB and COX Enzymes

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). Many phenolic compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Inhibition can occur at multiple levels, including preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm.

Proposed Target: Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the endogenous antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of numerous protective enzymes. The phenolic structure of this compound, with its electron-donating hydroxyl and methoxy groups, suggests a strong potential for antioxidant activity, possibly through activation of the Nrf2 pathway.

Workflow for Assessing Anti-inflammatory & Antioxidant Activity

The following diagram outlines a typical experimental workflow to investigate the effects of the compound on these pathways in a cell-based model.

Experimental Protocol: Western Blot for NF-κB Pathway Activation

This protocol provides a method to assess the phosphorylation status of key NF-κB signaling proteins.

-

Objective: To determine if this compound inhibits LPS-induced phosphorylation of IKK and p65, and degradation of IκBα.

-

Materials:

-

RAW 264.7 macrophage cell line.

-

Cell culture medium (DMEM with 10% FBS).

-

LPS from E. coli.

-

Test compound dissolved in DMSO.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies: anti-phospho-IKK, anti-phospho-p65, anti-IκBα, anti-β-actin.

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Harvest lysates and quantify protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensity and normalize to a loading control like β-actin.

-

Conclusion and Future Directions

This compound is a compound with significant, yet largely unexplored, therapeutic potential. Based on robust evidence from structurally analogous compounds, the most promising therapeutic targets for investigation are EGFR kinase for oncology applications and SIRT5 for metabolic diseases and cancer. Furthermore, its inherent phenolic acid structure warrants a thorough investigation into its modulatory effects on the NF-κB and Nrf2 signaling pathways, which are central to inflammation and oxidative stress-related pathologies.

Future research should prioritize direct validation of these hypothesized interactions. The experimental protocols provided herein offer a clear roadmap for initiating these studies. A systematic screening approach, beginning with in vitro enzymatic and cell-based assays, will be crucial to elucidating the precise mechanism of action and quantifying the potency of this compound. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize its activity against the most promising targets, paving the way for the development of novel therapeutic agents.

References

- 1. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salicylanilides as inhibitors of the protein tyrosine kinase epidermal growth factor receptor [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of p-O-Alkyl Salicylanilide Derivatives as Novel EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antioxidant Potential of 2-Hydroxy-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract